

3-Bromo-2-fluorobenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-fluorobenzaldehyde

For professionals in research, and drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides detailed information on the melting and boiling points of **3-Bromo-2-fluorobenzaldehyde**, a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Data of 3-Bromo-2-fluorobenzaldehyde

The accurate determination of physical constants such as melting and boiling points is a fundamental aspect of compound characterization and purity assessment. The data for **3-Bromo-2-fluorobenzaldehyde** is summarized below.

Property	Value	Source
Melting Point	43-46 °C	[5] [6]
41-45 °C	[7] [8]	
Boiling Point	337.5 °C at 760 mmHg	[5]
233.7 ± 20.0 °C at 760 mmHg	[6]	
Molecular Formula	C ₇ H ₄ BrFO	
Molecular Weight	203.01 g/mol	
Appearance	White to light yellow powder/crystal	[7] [8]
CAS Number	149947-15-9	[5] [6] [7] [8]

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, adapted from standard laboratory practices.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small sample size required.[\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

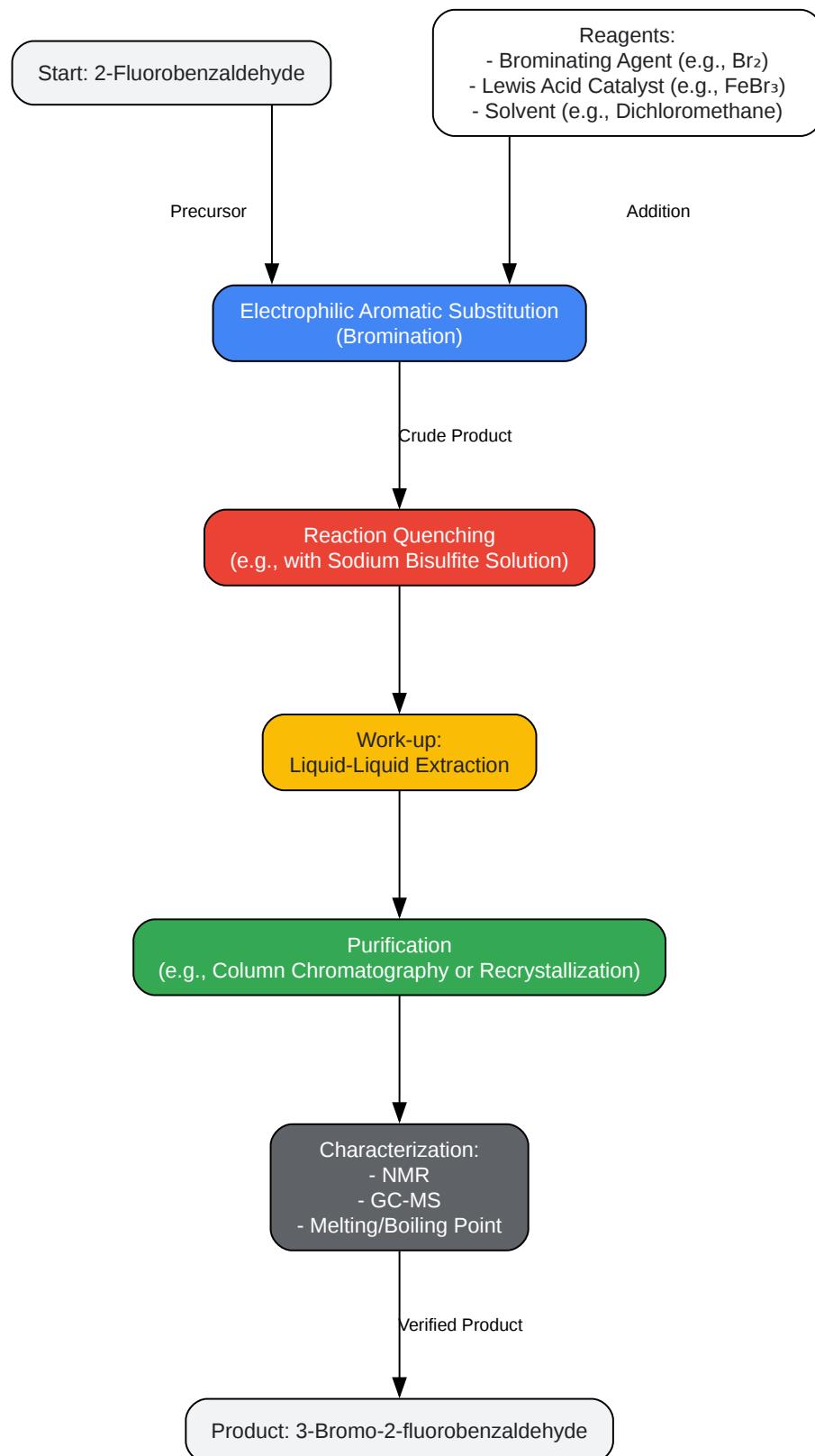
- Sample Preparation: Ensure the **3-Bromo-2-fluorobenzaldehyde** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[6][7]
- Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure compound.[6]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube
- High-boiling point mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)


- Rubber band or wire to attach the test tube to the thermometer
- Bunsen burner or other heat source

Procedure:

- Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.
- Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Clamp the Thiele tube to a retort stand and insert the thermometer assembly, ensuring the heat-transfer oil is above the side arm of the Thiele tube.[\[10\]](#)
- Heating: Gently heat the side arm of the Thiele tube with a small flame.[\[8\]](#) The shape of the tube promotes the circulation of the oil, ensuring uniform heating.
- As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[\[8\]](#)[\[10\]](#)
- Measurement: Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[\[8\]](#)[\[10\]](#) Record this temperature.

Logical Workflow: Synthesis of Halogenated Benzaldehydes

The synthesis of compounds like **3-Bromo-2-fluorobenzaldehyde** often involves electrophilic aromatic substitution on a substituted benzene precursor. The following diagram illustrates a generalized workflow for the bromination of a fluorobenzaldehyde, a common synthetic route.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-Bromo-2-fluorobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-2-fluorobenzaldehyde (149947-15-9) at Nordmann - nordmann.global [nordmann.global]
- 4. nbino.com [nbino.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-2-fluorobenzaldehyde melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121081#3-bromo-2-fluorobenzaldehyde-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com